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Compound of Interest

Compound Name: 3-Octanamine

Cat. No.: B1615500 Get Quote

In the landscape of drug discovery and development, aliphatic amines are crucial building

blocks for a vast array of therapeutic agents. Their physicochemical and biological properties

significantly influence the potency, selectivity, and pharmacokinetic profile of drug candidates.

This guide provides a comparative overview of 3-Octanamine against other structurally related

C8 aliphatic amines, focusing on their physicochemical characteristics and general

performance in biological systems. Due to a scarcity of direct comparative experimental data

for 3-Octanamine, this guide leverages available data for its isomers and discusses general

structure-activity relationships (SAR) for aliphatic amines.

Physicochemical Properties: A Foundation for
Performance
The physicochemical properties of a molecule are fundamental determinants of its biological

activity. Parameters such as lipophilicity (LogP), water solubility, and molecular weight play a

critical role in a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Below is a comparative table of key physicochemical properties for 3-Octanamine and its

isomers.
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Property 3-Octanamine 1-Octanamine 2-Octanamine
tert-
Octylamine

Molecular

Formula
C₈H₁₉N C₈H₁₉N C₈H₁₉N C₈H₁₉N

Molecular Weight

( g/mol )
129.24 129.24 129.24 129.24

Density (g/mL at

25°C)

0.784 (Predicted)

[1]
0.782[2] 0.771[3] 0.805[4]

Boiling Point (°C) 161-163[1] 175-177[2] 165[3] 137-143[4]

Melting Point

(°C)
- -5 to -1[2]

11.43 (estimate)

[3]
-67[4]

Flash Point (°F) - 145[2] 123[3] 90[4]

Water Solubility - 0.2 g/L (25°C)[2]
Moderately

soluble[5]
Insoluble[4]

LogP 3.00430[6] 3.46[7] 2.6[8] 2.32[9]

Note: Some data for 3-Octanamine are predicted values due to the limited availability of

experimental data.

Performance Comparison in Biological Systems
Direct comparative studies on the receptor binding, enzyme inhibition, and pharmacokinetic

profiles of 3-Octanamine versus other aliphatic amines are not readily available in the public

domain. However, general principles of structure-activity relationships for aliphatic amines can

provide valuable insights into their expected performance.

Receptor Binding Affinity:

The interaction of small molecules with protein receptors is a cornerstone of pharmacology. For

aliphatic amines, factors such as chain length, branching, and the position of the amino group

influence receptor binding affinity. While specific data for 3-Octanamine is lacking, studies on

other aliphatic amines suggest that both hydrophobic and electrostatic interactions play a
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crucial role. The alkyl chain can interact with hydrophobic pockets in the receptor, while the

protonated amine group can form salt bridges with acidic residues like aspartate or glutamate.

[10]

The structure-activity relationships for a series of amines at the dopamine transporter (DAT)

indicate that modifications to the amine scaffold can significantly affect binding affinity and

selectivity.[11][12][13] Generally, the length and branching of the alkyl chain can influence how

the molecule fits into the binding pocket of a receptor.

Enzyme Inhibition:

Aliphatic amines are known to interact with various enzymes, acting as substrates or inhibitors.

For instance, studies on monoamine oxidase (MAO), a key enzyme in the metabolism of

neurotransmitters, have shown that straight-chain aliphatic amines can be good substrates for

MAO-B.[14] Specifically, n-octylamine has been identified as a very good substrate for MAO-B.

[14] The inhibitory potency of aliphatic propargylamines against MAO-B is related to the chain

length and substitution on the terminal carbon.[15]

The inhibitory activity of amines against other enzymes, such as those involved in digestion,

has also been explored. The inclusion of an amino group in a hydrocarbon chain can lead to

additional hydrogen bonding interactions at the catalytic site of an enzyme, potentially

influencing its inhibitory activity.[5]

Pharmacokinetics (ADME):

The ADME properties of a drug candidate are critical for its success. The physicochemical

properties listed in the table above provide clues about the likely pharmacokinetic behavior of

these amines. For instance, the LogP value suggests the lipophilicity of a compound, which can

affect its absorption and distribution. Generally, a higher LogP value is associated with

increased membrane permeability but can also lead to higher plasma protein binding and

metabolic clearance.

In vitro ADME assays are crucial for the early assessment of a compound's pharmacokinetic

profile.[16][17][18][19][20] These assays can evaluate parameters such as metabolic stability in

liver microsomes, plasma protein binding, and cell permeability. While specific data for 3-
Octanamine is not available, it is expected that as a small lipophilic amine, it would be readily
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absorbed and distributed. Its metabolism would likely involve enzymes such as cytochrome

P450s and monoamine oxidases.

Experimental Protocols
Below are generalized protocols for key experiments used to evaluate the performance of

aliphatic amines.

1. Competitive Radioligand Binding Assay:

This assay is used to determine the affinity of a test compound for a specific receptor.

Materials: Cell membranes expressing the receptor of interest, a radiolabeled ligand known

to bind to the receptor, the unlabeled test compound (e.g., 3-Octanamine), assay buffer,

filter plates, and a scintillation counter.[10][21][22][23][24]

Procedure:

In a multi-well plate, a fixed concentration of the radiolabeled ligand and cell membranes

are incubated with varying concentrations of the unlabeled test compound.

The mixture is incubated to allow binding to reach equilibrium.

The bound radioligand is separated from the unbound radioligand by rapid filtration

through a filter plate.

The radioactivity on the filter, representing the bound ligand, is measured using a

scintillation counter.

The data is analyzed to determine the concentration of the test compound that inhibits

50% of the specific binding of the radioligand (IC₅₀). This value can then be used to

calculate the binding affinity (Ki) of the test compound.[22]

2. Enzyme Inhibition Assay:

This assay measures the ability of a compound to inhibit the activity of a specific enzyme.
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Materials: The purified enzyme of interest, a substrate for the enzyme, the test inhibitor (e.g.,

3-Octanamine), assay buffer, and a detection system (e.g., spectrophotometer or

fluorometer).[25][26][27][28]

Procedure:

The enzyme is pre-incubated with various concentrations of the test inhibitor.

The enzymatic reaction is initiated by the addition of the substrate.

The rate of the reaction (either the consumption of the substrate or the formation of the

product) is monitored over time using the detection system.

The percentage of inhibition is calculated for each inhibitor concentration, and the IC₅₀

value is determined.

3. In Vitro Metabolic Stability Assay:

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Materials: Liver microsomes (containing cytochrome P450 enzymes), NADPH (a cofactor for

CYP enzymes), the test compound, and a quenching solution.[16][18][19]

Procedure:

The test compound is incubated with liver microsomes in the presence of NADPH.

Aliquots are taken at various time points and the reaction is stopped by adding a

quenching solution.

The concentration of the remaining parent compound in each aliquot is quantified using

LC-MS/MS.

The rate of disappearance of the parent compound is used to determine its metabolic

stability, often expressed as a half-life (t₁/₂) or intrinsic clearance.
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To aid in the understanding of the experimental workflows and logical relationships, the

following diagrams are provided in the DOT language for Graphviz.
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Workflow for a competitive radioligand binding assay.
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General mechanism of competitive enzyme inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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